molecular formula C8H4I2O4 B1592038 2,5-Diiodoterephthalic acid CAS No. 20856-80-8

2,5-Diiodoterephthalic acid

Cat. No.: B1592038
CAS No.: 20856-80-8
M. Wt: 417.92 g/mol
InChI Key: VMNGRUVXBDBCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diiodoterephthalic acid is an organic compound with the molecular formula C8H4I2O4. It is a derivative of terephthalic acid, where two hydrogen atoms on the benzene ring are replaced by iodine atoms at the 2 and 5 positions. This compound is known for its unique properties and applications in various fields, including materials science and organic synthesis .

Scientific Research Applications

2,5-Diiodoterephthalic acid has several applications in scientific research:

    Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes with metals.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Research: The compound is used in the study of halogen bonding and its effects on molecular interactions.

    Industrial Applications: It is employed in the production of advanced materials with specific optical and electronic properties.

Mechanism of Action

In its partially (–2H) or totally (–4H) deprotonated form, 2,5-Diiodoterephthalic acid acts as an efficient organic ligand, making the synthesis of numerous coordination polymers possible . It exhibits dual redox-active properties, which make it very interesting as an electrode material when combined with alkali and alkaline-earth elements .

Safety and Hazards

The safety symbols for 2,5-Diiodoterephthalic acid include GHS07, and the hazard statements include H302-H312-H332 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

Future Directions

The future directions for 2,5-Diiodoterephthalic acid involve its use in the field of materials science, particularly in the synthesis of numerous coordination polymers . Its dual redox-active properties make it a potential candidate for use as an electrode material when combined with alkali and alkaline-earth elements .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diiodoterephthalic acid can be synthesized through the halogenation of terephthalic acid. One common method involves the use of iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous stirring and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

2,5-Diiodoterephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    2-Iodoterephthalic Acid: Similar structure but with only one iodine atom.

    2,5-Dibromoterephthalic Acid: Bromine atoms instead of iodine.

    2,5-Dichloroterephthalic Acid: Chlorine atoms instead of iodine.

Uniqueness

2,5-Diiodoterephthalic acid is unique due to the presence of two iodine atoms, which significantly enhance its ability to participate in halogen bonding. This property makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials. The larger atomic radius of iodine compared to bromine and chlorine also influences the steric and electronic properties of the compound, leading to distinct reactivity and applications .

Properties

IUPAC Name

2,5-diiodoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4I2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNGRUVXBDBCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)C(=O)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613187
Record name 2,5-Diiodobenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20856-80-8
Record name 2,5-Diiodobenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Diiodoterephthalic acid
Reactant of Route 2
2,5-Diiodoterephthalic acid
Reactant of Route 3
2,5-Diiodoterephthalic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,5-Diiodoterephthalic acid
Reactant of Route 5
2,5-Diiodoterephthalic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,5-Diiodoterephthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.